molecular formula C5H12N2 B131516 2,2-Dimethylazetidin-3-amine CAS No. 149105-89-5

2,2-Dimethylazetidin-3-amine

Cat. No. B131516
M. Wt: 100.16 g/mol
InChI Key: ZCEXCGGKCZIFOF-UHFFFAOYSA-N
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Description

2,2-Dimethylazetidin-3-amine is a compound that is structurally related to azetidines, which are four-membered nitrogen-containing heterocycles. The presence of two methyl groups at the 2-position and an amine group at the 3-position distinguishes this compound. Azetidines, including those with dimethyl substitutions, are of interest in the field of organic chemistry due to their presence in bioactive molecules and their potential use in the synthesis of various heterocyclic systems.

Synthesis Analysis

The synthesis of azetidine derivatives, such as 3,3-dimethylazetidines, can be achieved through an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines. This method provides a highly diastereoselective route to the target molecules and represents a novel strategy for constructing the azetidine ring system, which is important in the synthesis of bioactive compounds .

Molecular Structure Analysis

While the specific molecular structure of 2,2-dimethylazetidin-3-amine is not detailed in the provided papers, the general structure of azetidines is characterized by a four-membered ring containing one nitrogen atom. The substitution pattern on the azetidine ring can significantly influence the compound's reactivity and stereochemistry, which is crucial for its application in organic synthesis.

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions due to their amine functionality and the reactivity inherent to their strained ring system. For instance, the synthesis of heterocyclic systems often involves the reaction of azetidine derivatives with nucleophiles, such as heterocyclic amines, to form fused pyrimidinones or with C-nucleophiles to create substituted pyranones . These reactions highlight the versatility of azetidine derivatives in constructing complex heterocyclic structures.

Physical and Chemical Properties Analysis

properties

IUPAC Name

2,2-dimethylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-5(2)4(6)3-7-5/h4,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEXCGGKCZIFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylazetidin-3-amine

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